molecular formula C10H9F3O B8067372 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene

1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene

Cat. No.: B8067372
M. Wt: 202.17 g/mol
InChI Key: FTCTVDPESURNEG-UHFFFAOYSA-N
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Description

1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethenyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene typically involves the introduction of the ethenyl, methoxy, and trifluoromethyl groups onto a benzene ring. One common method is the alkylation of 2-methoxy-3-(trifluoromethyl)benzene with an ethenyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA, potassium permanganate, acetic acid, dichloromethane.

    Reduction: LiAlH4, hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium methoxide, potassium hydroxide, dimethylformamide (DMF).

Major Products:

Scientific Research Applications

1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound. The trifluoromethyl group is known to enhance the biological activity of molecules, making this compound a candidate for drug discovery and development.

    Medicine: Explored for its potential therapeutic properties. The compound’s ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene is unique due to the combination of its functional groups. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxy group provides additional sites for chemical interactions. This combination of properties makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-ethenyl-2-methoxy-3-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-3-7-5-4-6-8(9(7)14-2)10(11,12)13/h3-6H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCTVDPESURNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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